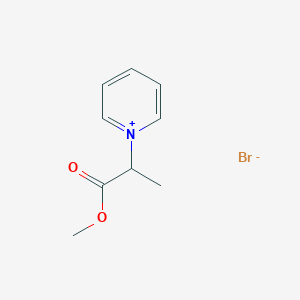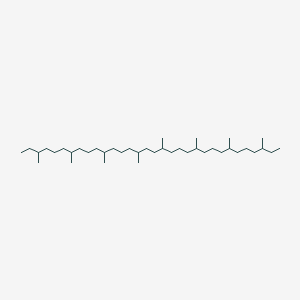
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of fluorenyl derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone typically involves the reaction of 9H-fluoren-9-one with aniline and cyclopropylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Analyse Chemischer Reaktionen
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the compound can lead to the formation of fluorenyl alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the anilino or cyclopropyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry: It serves as a scaffold for the design of new drugs with potential antimicrobial and anticancer activities.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone can be compared with other fluorenyl derivatives such as:
9H-Fluoren-9-one: A precursor in the synthesis of various fluorenyl compounds.
9-(Phenylethynyl)-9H-fluoren-9-ol: Known for its applications in organic electronics and materials science.
9-Fluorenylmethoxycarbonyl (Fmoc) derivatives: Widely used in peptide synthesis and as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of anilino and cyclopropyl groups, which impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
79817-36-0 |
|---|---|
Molekularformel |
C23H19NO |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(9-anilinofluoren-9-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C23H19NO/c25-22(16-14-15-16)23(24-17-8-2-1-3-9-17)20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,24H,14-15H2 |
InChI-Schlüssel |
ASTKSROGAXWFQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


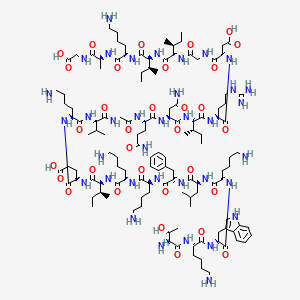
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
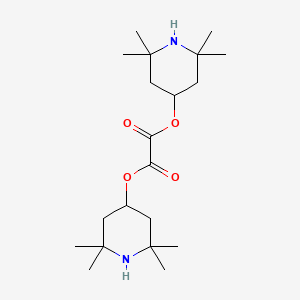
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
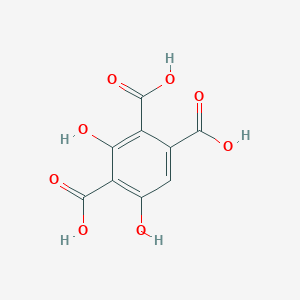

![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
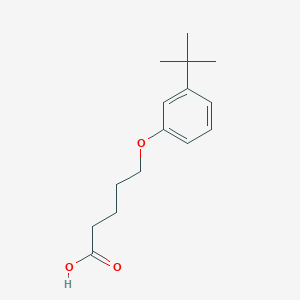
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
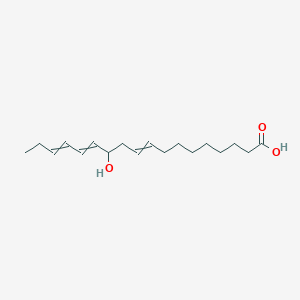
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
